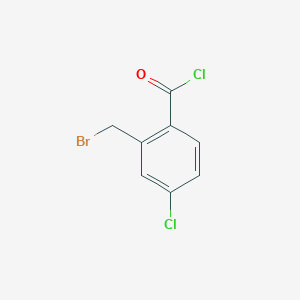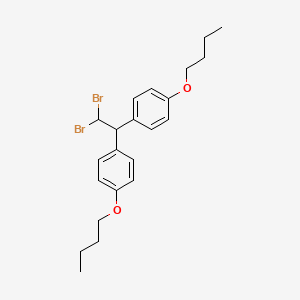
1,1'-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) is an organobromine compound characterized by the presence of two bromine atoms attached to an ethane backbone, which is further connected to two butoxybenzene groups
Méthodes De Préparation
The synthesis of 1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) typically involves the bromination of ethane derivatives followed by coupling with butoxybenzene. One common method involves the reaction of 1,2-dibromoethane with 4-butoxybenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale bromination processes followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form dibromo derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form more complex structures.
Common reagents used in these reactions include palladium catalysts, potassium iodide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Pharmaceuticals: It serves as a building block in the synthesis of certain pharmaceutical compounds.
Pesticides and Dyes: It is used in the production of various pesticides and dyes.
Mécanisme D'action
The mechanism of action of 1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be easily substituted or removed, allowing the compound to interact with different molecular targets. The pathways involved in its reactions often include nucleophilic substitution and oxidative addition .
Comparaison Avec Des Composés Similaires
1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) can be compared with other similar compounds such as:
1,2-Dibromoethane: A simpler compound with two bromine atoms attached to an ethane backbone.
1,1’-(1,2-Dibromo-1,2-ethanediyl)dibenzene: Similar in structure but with different substituents on the benzene rings.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Another ethane derivative with sulfonate groups instead of bromine.
The uniqueness of 1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) lies in its specific combination of butoxybenzene groups and bromine atoms, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
62897-86-3 |
|---|---|
Formule moléculaire |
C22H28Br2O2 |
Poids moléculaire |
484.3 g/mol |
Nom IUPAC |
1-butoxy-4-[2,2-dibromo-1-(4-butoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C22H28Br2O2/c1-3-5-15-25-19-11-7-17(8-12-19)21(22(23)24)18-9-13-20(14-10-18)26-16-6-4-2/h7-14,21-22H,3-6,15-16H2,1-2H3 |
Clé InChI |
YOVFDRWONZEXMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


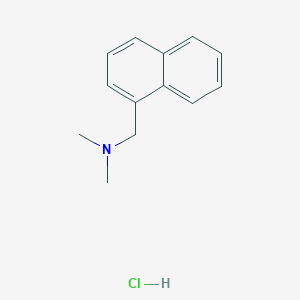
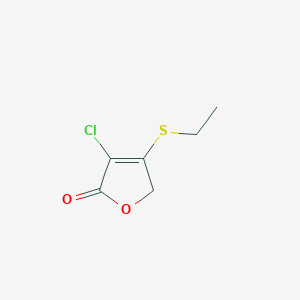

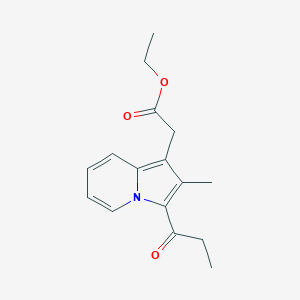
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
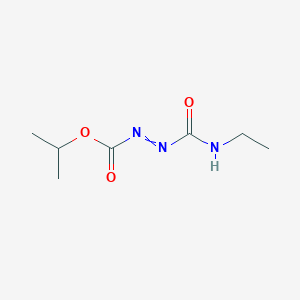
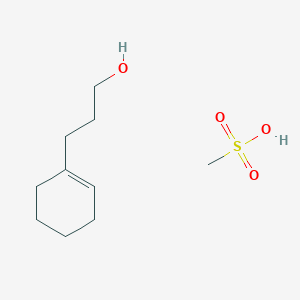

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
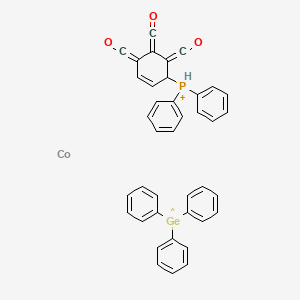

![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)
